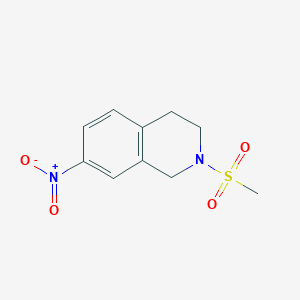
1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide, also known as CPP-DPPC, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been studied for its pharmacological effects on the central nervous system.
Mécanisme D'action
The exact mechanism of action of CPP-DPCC is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of the sigma-1 receptor. The sigma-1 receptor is known to be involved in the regulation of various cellular processes, including ion channel activity, neurotransmitter release, and intracellular signaling.
Biochemical and physiological effects:
CPP-DPCC has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors. CPP-DPCC has also been shown to increase the release of various neurotransmitters, including dopamine and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPP-DPCC in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. However, one of the limitations of using CPP-DPCC is its relatively low selectivity for the sigma-1 receptor, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on CPP-DPCC. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy and safety of CPP-DPCC in these conditions. Another area of interest is the development of more selective sigma-1 receptor ligands, which could help to elucidate the role of this receptor in various cellular processes.
Méthodes De Synthèse
The synthesis of CPP-DPCC involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the preparation of 1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-(3,3-diphenylpropyl) piperidine to yield CPP-DPCC.
Applications De Recherche Scientifique
CPP-DPCC has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that this compound has a high affinity for the sigma-1 receptor, which is known to play a crucial role in the regulation of neuronal function. CPP-DPCC has been shown to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O/c33-28(24-16-19-32(20-17-24)27-14-13-26(30-31-27)23-11-12-23)29-18-15-25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,13-14,23-25H,11-12,15-20H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUDPUYFGZAUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


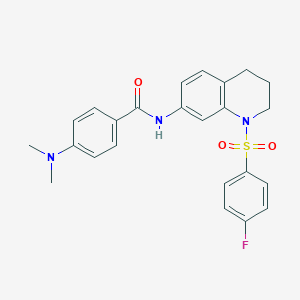

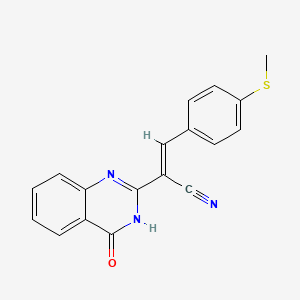
![7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2791509.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2791513.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2791516.png)
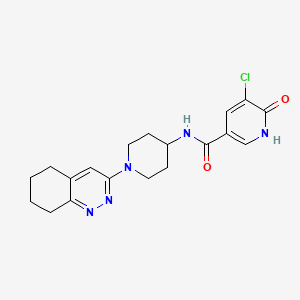
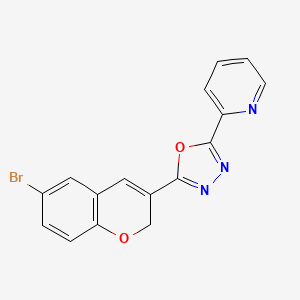

![N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2791523.png)

